Quinolin-2-ylacetic acid

Medicinal Chemistry Process Chemistry Procurement Specification

Quinolin-2-ylacetic acid is the critical parent scaffold in patented anti-HIV 2-quinolinylacetic acid derivatives. The 2-position regiochemistry provides a unique electronic environment for cross-coupling and metal coordination that cannot be replicated by 3- or 4-substituted analogs. The free carboxylic acid group enables direct amide coupling or esterification for efficient SAR library generation—eliminating the need to source multiple pre-functionalized intermediates. Available in purities up to 99% for process chemistry where batch-to-batch consistency minimizes impurity propagation. Ideal for medicinal chemistry, agrochemical, and MOF research programs.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 284477-00-5
Cat. No. B2909703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-2-ylacetic acid
CAS284477-00-5
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CC(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14)
InChIKeyFPDPFLYDDGYGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-2-ylacetic Acid (CAS 284477-00-5): Core Heterocyclic Building Block for Pharmaceutical and Agrochemical R&D


Quinolin-2-ylacetic acid (CAS 284477-00-5), systematically named 2-quinolin-2-ylacetic acid, is a heterocyclic aromatic compound comprising a quinoline ring fused to an acetic acid moiety at the 2-position [1]. With a molecular formula of C11H9NO2 and a molecular weight of 187.195 g/mol, it is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research [2]. The compound is commercially available in purity grades ranging from 95% to 99%, enabling its application across diverse synthetic pathways .

Why Quinolin-2-ylacetic Acid Cannot Be Casually Substituted with Other Quinoline Acetic Acid Derivatives


Substituting quinolin-2-ylacetic acid with structurally similar analogs (e.g., quinoline-3-acetic acid, quinoline-4-acetic acid, or esters such as ethyl 2-(quinolin-2-yl)acetate) is not feasible in many synthetic and pharmacological contexts due to the specific regiochemistry and functional group tolerance required. The 2-position of the quinoline ring places the acetic acid side chain in a unique electronic and steric environment that dictates reactivity in cross-coupling reactions, cyclization pathways, and metal coordination chemistry [1]. Furthermore, the free carboxylic acid group confers distinct solubility, ionization, and hydrogen-bonding properties compared to ester or amide analogs, directly influencing both synthetic utility and biological target engagement . The compound's precise substitution pattern is critical for achieving the desired pharmacological profile in lead optimization campaigns, as demonstrated in patented antiviral scaffolds where the 2-quinolinyl acetic acid moiety is essential for activity [2].

Quantitative Differentiation of Quinolin-2-ylacetic Acid (CAS 284477-00-5) Relative to Key Analogs


Purity Grade Availability: 95% to 99% Options to Match Synthetic Stringency

Commercial availability of quinolin-2-ylacetic acid spans purity grades from 95% to 99%, enabling procurement aligned with the sensitivity of downstream reactions. For comparison, the common analog ethyl 2-(quinolin-2-yl)acetate (CAS 5100-57-2) is typically offered only at 95% purity, limiting its use in applications requiring higher purity starting materials . The ability to source quinolin-2-ylacetic acid at ≥98% purity reduces the risk of side reactions and simplifies purification steps in multi-step syntheses .

Medicinal Chemistry Process Chemistry Procurement Specification

Validated Role as Core Scaffold in HIV Antiviral Patent Claims

The 2-quinolinylacetic acid moiety serves as the central chemical class in OAPI patent OA16294A, which claims a series of derivatives as HIV antiviral compounds [1]. The patent explicitly defines the core structure as 2-quinolin-2-ylacetic acid or a salt thereof, distinguishing it from other quinoline regioisomers (e.g., 3- or 4-substituted acetic acids) that are not encompassed by the claims. While the parent compound itself may not exhibit direct antiviral activity, its structural framework is essential for generating the patented pharmacophore, underscoring its strategic value over alternative quinoline acetic acid isomers [2].

Antiviral Drug Discovery HIV Therapeutics Medicinal Chemistry

Free Carboxylic Acid vs. Ester: Differential Reactivity in Metal-Catalyzed Transformations

In copper-catalyzed bisannulation reactions, 2-quinolineacetic acid esters (e.g., ethyl ester) serve as competent substrates, whereas the free acid form (quinolin-2-ylacetic acid) would require in situ protection or alternative conditions due to the acidity of the carboxyl proton and its potential to coordinate the metal catalyst [1]. This differential reactivity highlights that the free acid is not a direct substitute for the ester in all synthetic protocols; however, the acid can be selectively converted to the ester or amide, offering greater synthetic versatility as a starting material .

Synthetic Methodology Cross-Coupling Catalysis

Hydrochloride Salt vs. Free Acid: Solubility and Formulation Considerations

Quinolin-2-ylacetic acid hydrochloride (CAS 25888-68-0) exhibits significantly enhanced aqueous solubility compared to the free acid, a critical parameter for biological assays and formulation development . The hydrochloride salt is described as freely soluble in water and various organic solvents, whereas the free acid has limited aqueous solubility without pH adjustment . This distinction is essential when selecting the appropriate form for in vitro or in vivo studies, as solubility can directly impact bioavailability and assay reproducibility.

Pharmaceutical Formulation Preformulation Salt Selection

Optimal Use Cases for Quinolin-2-ylacetic Acid (CAS 284477-00-5) Based on Evidence


Synthesis of HIV Antiviral Lead Compounds

Given its validated role as the core scaffold in patented 2-quinolinylacetic acid derivatives with anti-HIV activity, quinolin-2-ylacetic acid is ideally suited for medicinal chemistry programs aimed at developing novel HIV antiviral agents. Researchers can use the parent acid to generate diverse libraries via amide coupling or esterification, leveraging the established structure-activity relationship framework outlined in patent OA16294A [1].

Multi-Step Organic Synthesis Requiring High-Purity Starting Material

For complex synthetic sequences where impurities can propagate and reduce overall yield, the availability of quinolin-2-ylacetic acid in purities up to 99% (from suppliers such as Synblock and Mopei Bio) makes it a preferred building block over lower-purity alternatives . This is particularly relevant in process chemistry and scale-up efforts where batch-to-batch consistency and minimal purification burden are critical .

Preparation of Quinoline-Containing Metal-Organic Frameworks (MOFs) and Coordination Complexes

The carboxylic acid group and quinoline nitrogen provide a bidentate coordination motif suitable for constructing metal-organic frameworks and discrete metal complexes. The free acid form allows for direct reaction with metal salts without the need for ester hydrolysis, streamlining the synthesis of functional materials .

Late-Stage Functionalization and Derivatization Studies

The free carboxylic acid offers a convenient handle for amide bond formation, esterification, or reduction to the alcohol. Researchers exploring structure-activity relationships (SAR) around the quinoline acetic acid scaffold can efficiently generate diverse derivatives from a single, high-purity stock of quinolin-2-ylacetic acid, avoiding the need to source multiple pre-functionalized intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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